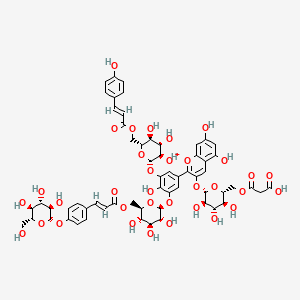
Ternatin 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ternatin 4 is a cyclic peptide natural product known for its cytotoxic and anti-adipogenic properties. It is derived from fungi and has shown significant potential in inhibiting protein synthesis, making it a promising candidate for cancer therapeutics .
Métodos De Preparación
The synthesis of Ternatin 4 involves complex procedures, often starting from simpler cyclic peptides. The synthetic routes typically include the formation of peptide bonds and cyclization reactions. Industrial production methods are still under research, but advancements in synthetic chemistry have allowed for the creation of more potent variants of this compound .
Análisis De Reacciones Químicas
Ternatin 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Common reagents for substitution reactions include nucleophiles that can replace specific atoms or groups within the peptide structure. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
Ternatin 4 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study protein synthesis and translation elongation.
Biology: Investigated for its role in inhibiting the elongation factor-1A (eEF1A) complex, which is crucial for protein synthesis.
Medicine: Explored as a potential cancer therapeutic due to its ability to kill cancer cells by targeting the eEF1A complex.
Mecanismo De Acción
Ternatin 4 exerts its effects by binding to the elongation factor-1A (eEF1A) ternary complex, which includes GTP and aminoacyl-tRNA. This binding inhibits the translation elongation process, preventing the synthesis of new proteins. The molecular targets and pathways involved include the eEF1A complex and its associated components .
Comparación Con Compuestos Similares
Ternatin 4 is often compared with other cyclic peptides such as Didemnin B and Cytotrienin. While all these compounds target the eEF1A complex, this compound exhibits unique kinetic properties, including a faster dissociation rate under washout conditions compared to Didemnin B. This difference in kinetics can influence the compound’s efficacy and safety profile .
Similar Compounds
Didemnin B: Another cyclic peptide that targets the eEF1A complex but with different kinetic properties.
Cytotrienin: A natural product that also binds to the eEF1A complex, used for comparative studies with this compound
Propiedades
Fórmula molecular |
C60H65O34+ |
|---|---|
Peso molecular |
1330.1 g/mol |
Nombre IUPAC |
3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxyphenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C60H64O34/c61-19-35-44(71)48(75)52(79)57(91-35)86-28-9-3-24(4-10-28)6-12-41(68)84-21-37-46(73)50(77)54(81)59(93-37)89-33-14-25(13-32(43(33)70)88-58-53(80)49(76)45(72)36(92-58)20-83-40(67)11-5-23-1-7-26(62)8-2-23)56-34(17-29-30(64)15-27(63)16-31(29)87-56)90-60-55(82)51(78)47(74)38(94-60)22-85-42(69)18-39(65)66/h1-17,35-38,44-55,57-61,71-82H,18-22H2,(H4-,62,63,64,65,66,67,70)/p+1/b12-6+/t35-,36-,37-,38-,44-,45-,46-,47-,48+,49+,50+,51+,52-,53-,54-,55-,57-,58-,59-,60-/m1/s1 |
Clave InChI |
LPANCZMXTVCHJO-XSNITHBASA-O |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC=C(C=C8)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)

![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)


![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)






![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)

